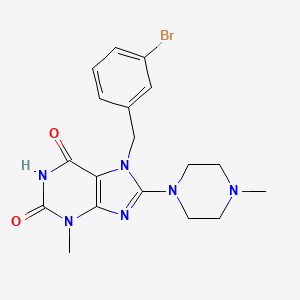![molecular formula C21H20N4O2S B2797685 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034253-84-2](/img/structure/B2797685.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule known for its versatile applications in scientific research. It combines structural features of pyrrolo[3,4-d]pyrimidine, thiophene, and morpholine, making it a valuable candidate for exploring various biological and chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can be achieved through multi-step organic reactions involving starting materials such as pyrrolopyrimidine derivatives, thiophene-2-carbaldehyde, and morpholine. Typical synthetic routes may include:
Formation of the pyrrolopyrimidine core through cyclization reactions.
Attachment of the thiophene moiety via coupling reactions using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Introduction of the morpholine group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to achieve higher yields and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be utilized to scale up production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: : Can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution can occur at specific positions on the molecule, especially on the pyrrolo[3,4-d]pyrimidine and thiophene rings.
Common Reagents and Conditions
Reactions involving this compound often use standard organic solvents like dichloromethane, methanol, or tetrahydrofuran. Catalysts such as palladium on carbon or copper(I) iodide may be employed in coupling reactions.
Major Products
The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
This compound finds extensive use in various fields, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in biological pathways.
Medicine: : Explored for therapeutic applications, including anticancer, antimicrobial, and antiviral properties.
Industry: : Used in the development of novel materials, such as organic semiconductors and polymer additives.
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound's structure allows it to bind selectively to these targets, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include those with pyrrolo[3,4-d]pyrimidine and thiophene scaffolds, such as:
(5H-pyrrolo[3,4-d]pyrimidin-6-yl)(4-(thiophen-2-yl)phenyl)methanone
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-4-yl)(4-(thiophen-2-yl)phenyl)methanone
These compounds share structural similarities but differ in their specific substitutions, resulting in unique chemical properties and biological activities. The presence of the morpholine group in (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a distinguishing feature, potentially enhancing its solubility and reactivity.
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(16-5-3-15(4-6-16)19-2-1-11-28-19)25-13-17-12-22-21(23-18(17)14-25)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXTRRLSABKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2797616.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2797621.png)
![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2797622.png)


![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
